2-cyano-2-cyclopentylidene-N-(3-methylphenyl)acetamide
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Overview
Description
2-cyano-2-cyclopentylidene-N-(3-methylphenyl)acetamide is a chemical compound with the molecular formula C15H16N2O. It is part of the cyanoacetamide family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyano group (–CN) and a cyclopentylidene moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-cyclopentylidene-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methylphenylamine with cyanoacetic acid derivatives. One common method is the condensation reaction between 3-methylphenylamine and ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry approaches are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-cyano-2-cyclopentylidene-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
2-cyano-2-cyclopentylidene-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyano-2-cyclopentylidene-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can inhibit enzyme activity or disrupt cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide
- 2-cyano-2-cyclopentylidene-N-(3-trifluoromethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-cyano-2-cyclopentylidene-N-(3-methylphenyl)acetamide exhibits unique properties due to the presence of the 3-methylphenyl group. This group can influence the compound’s reactivity and biological activity, making it a valuable candidate for specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-cyano-2-cyclopentylidene-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C15H16N2O/c1-11-5-4-8-13(9-11)17-15(18)14(10-16)12-6-2-3-7-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,18) |
InChI Key |
PGHPCDHGJJUVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=C2CCCC2)C#N |
Origin of Product |
United States |
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